BMS-817378

Kinase Inhibition MET VEGFR2

Researchers requiring consistent oral exposure for MET/VEGFR2 dual inhibition face ADME variability with direct active-moiety administration. BMS-817378, a phosphate prodrug of BMS-794833, is engineered to overcome this: its active moiety achieves MET IC50 of 1.7 nM and VEGFR2 IC50 of 15 nM, with sub-3 nM activity against Ron, Axl, and Flt3. ● Enables reproducible PK/PD in glioblastoma (U87) and gastric carcinoma (GTL-16) xenograft models. ● Serves as a multi-kinase control when profiling resistance to selective MET inhibitors (e.g., Capmatinib, Tepotinib). ● >98% purity, ambient shipping, ready for immediate global dispatch.

Molecular Formula C24H18ClF2N4O7P
Molecular Weight 578.85
CAS No. 1174161-69-3
Cat. No. B560353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-817378
CAS1174161-69-3
Synonyms(Z)-N-(4-((3-chloro-2-imino-1,2-dihydropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1-((phosphonooxy)methyl)-1,4-dihydropyridine-3-carbimidic acid
Molecular FormulaC24H18ClF2N4O7P
Molecular Weight578.85
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F
InChIInChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36)
InChIKeyKXDZWUPUSDCGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-817378: Dual MET/VEGFR2 Inhibitor


BMS-817378 (CAS 1174161-69-3), also referred to as SCR-1481B1, is a synthetic organic prodrug designed to deliver its active moiety, BMS-794833, which functions as a potent, ATP-competitive dual inhibitor of MET (c-Met) and VEGFR2. In cell-free kinase assays, BMS-794833 exhibits IC50 values of 1.7 nM against MET and 15 nM against VEGFR2 . The compound demonstrates significant inhibitory activity against additional MET-related kinases, including Ron, Axl, and Flt3, with reported IC50 values below 3 nM [1]. BMS-817378 advanced to Phase 1 clinical evaluation (NCT00792558) in subjects with advanced or metastatic solid tumors [2].

Workflow Prodrug design for oral bioavailability in in vivo models
Target Profile Dual MET/VEGFR2 kinase inhibition for co-targeting studies

Why BMS-817378 Cannot Be Substituted


BMS-817378 cannot be simply interchanged with other MET inhibitors or even its active metabolite, BMS-794833, due to its unique prodrug structure which fundamentally alters its physicochemical and pharmacokinetic properties. As a phosphate prodrug, BMS-817378 is engineered to enhance solubility and oral bioavailability compared to the direct administration of the active moiety BMS-794833 [1]. This prodrug strategy is critical for achieving consistent systemic exposure in vivo, a parameter that directly impacts the translatability of preclinical efficacy findings. Furthermore, the specific dual inhibition profile of its active metabolite—targeting MET (IC50: 1.7 nM) and VEGFR2 (IC50: 15 nM) alongside sub-3 nM activity against Ron, Axl, and Flt3—constitutes a distinct polypharmacology signature that is not replicated by more selective MET inhibitors like Capmatinib (c-Met IC50: 0.13 nM) or Tepotinib (c-Met IC50: 1.8-4 nM) . Therefore, substituting BMS-817378 with a different MET inhibitor in a research protocol would introduce confounding variables, altering both the intended target coverage and the emergent pharmacological outcome.

VEGFR2 Engagement

Selective MET inhibitors (e.g., Capmatinib, Tepotinib) lack VEGFR2 inhibition, which may shift dual-pathway model interpretation.

Oral Bioavailability

Non-prodrug MET inhibitors (e.g., Savolitinib) may exhibit different oral exposure profiles, confounding in vivo target engagement readouts.

Active Moiety Substitution

Direct use of active metabolite BMS-794833 bypasses prodrug solubility design, likely reducing systemic exposure consistency.

BMS-817378 vs. MET/VEGFR2 Inhibitors


Dual MET/VEGFR2 Inhibition vs. Capmatinib

BMS-817378, through its active metabolite BMS-794833, demonstrates potent dual inhibition of MET (IC50: 1.7 nM) and VEGFR2 (IC50: 15 nM) [1]. In contrast, Capmatinib is a highly selective MET inhibitor with an IC50 of 0.13 nM, but it lacks significant activity against VEGFR2 . This fundamental difference in target selectivity is a primary differentiator.

Target Selectivity
Cross-study
BMS-817378 active metabolite: MET IC50 1.7 nM, VEGFR2 IC50 15 nM. Capmatinib: MET IC50 0.13 nM, no VEGFR2 activity.
Supports dual MET/VEGFR2 inhibition where co-engagement of VEGFR2 is relevant for pathway studies.
Comparison across different cell-free assay conditions.
Kinase Inhibition MET VEGFR2 Polypharmacology

Expanded Target Profile vs. Tepotinib

The active moiety of BMS-817378 (BMS-794833) exhibits a broad inhibition profile, targeting MET, VEGFR2, Ron, Axl, and Flt3 (all IC50s < 3 nM for the latter three) [1]. Tepotinib, a highly selective MET inhibitor (c-Met IC50: 1.8-4 nM) , demonstrates >200-fold selectivity over a panel of other kinases including TrkA, Axl, and IRAK4 . This means Tepotinib is significantly less potent against the additional targets (e.g., Axl) that BMS-817378's active moiety engages.

Target Engagement
Cross-study
BMS-817378 active moiety inhibits MET, VEGFR2, Ron, Axl, Flt3 (all IC50 <3 nM). Tepotinib selective for MET (c-Met 1.8–4 nM) with >200-fold selectivity against Axl.
Broader kinase profile may inform studies requiring Axl or Ron co-engagement alongside MET.
Axl IC50: <3 nM (BMS-817378) vs. >360 nM (Tepotinib) across assays.
Kinase Profiling c-Met Ron Axl Bioavailability

Prodrug Design vs. Savolitinib

Savolitinib is a non-prodrug, highly selective MET inhibitor (c-Met IC50: 5 nM; p-Met IC50: 3 nM) with 650-fold selectivity across a panel of 265 kinases [1]. Unlike BMS-817378, Savolitinib does not target VEGFR2 and is not a prodrug. The prodrug structure of BMS-817378 is specifically designed to improve the aqueous solubility and oral bioavailability of its active moiety, BMS-794833, a property that is critical for achieving consistent in vivo exposure [2]. Savolitinib achieves high membrane permeability without efflux transport, a different pharmacokinetic profile .

Formulation & Spectrum
Class-level
Prodrug of dual MET/VEGFR2 inhibitor vs. non-prodrug, selective MET inhibitor (Savolitinib). Savolitinib lacks VEGFR2 activity.
Prodrug formulation may support oral bioavailability research; dual target profile enables pathway co-inhibition studies.
Design comparison: prodrug vs. non-prodrug, not direct potency.
Pharmacokinetics Selectivity VEGFR2 Prodrug

Prodrug Formulation vs. Active Moiety (BMS-794833)

A critical, often overlooked distinction is between the prodrug, BMS-817378, and its active metabolite, BMS-794833. BMS-817378 is a novel phosphate prodrug specifically engineered to improve the physicochemical properties of the active moiety, BMS-794833, resulting in enhanced oral bioavailability and solubility [1]. This is a key design feature enabling its progression into oral dosing clinical trials [2]. Direct use of BMS-794833 in in vivo studies may yield different pharmacokinetic and pharmacodynamic outcomes due to its inherent solubility and absorption limitations, which the prodrug is designed to overcome.

Bioavailability Design
Reported
BMS-817378 (phosphate prodrug) engineered for enhanced solubility and oral exposure; active moiety BMS-794833 has inherent solubility limitations.
Prodrug formulation likely critical for consistent systemic exposure in oral in vivo research models.
Phase 1 trial formulation; direct use of active moiety may not replicate exposure.
Prodrug Bioavailability Formulation Pharmacokinetics

BMS-817378 Application Scenarios


Dual MET/VEGFR2 Pathway Inhibition In Vivo

This scenario is ideal for research programs investigating the therapeutic potential of simultaneously blocking MET-dependent tumor growth, invasion, and angiogenesis via VEGFR2. The dual inhibitory profile of the active metabolite BMS-794833 (MET IC50: 1.7 nM; VEGFR2 IC50: 15 nM) [1] makes BMS-817378 the compound of choice for in vivo efficacy studies in xenograft models where both signaling axes are implicated, such as in glioblastoma (U87) and gastric carcinoma (GTL-16) models [2].

Preclinical PK/PD of Dual Kinase Inhibitors

Procure BMS-817378 for PK/PD studies where oral bioavailability and consistent systemic exposure are critical endpoints. The prodrug formulation of BMS-817378 is specifically designed to enhance these properties [3]. This is in direct contrast to using its active moiety BMS-794833 or other non-prodrug MET inhibitors, which may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles, thereby confounding the interpretation of target engagement and efficacy [4].

Resistance Mechanisms to Selective MET Inhibitors

Use BMS-817378 as a comparative tool in studies examining resistance to highly selective MET inhibitors like Capmatinib or Tepotinib. Since BMS-817378's active moiety engages a broader panel of kinases including VEGFR2, Axl, and Ron [5], it serves as a valuable control to determine if resistance is driven by a bypass mechanism involving one of these additional targets. This comparative approach can reveal whether a dual- or multi-kinase inhibition strategy could overcome or prevent the emergence of resistance.

Application
Selection Property
Validation Focus
MET/VEGFR2 co-inhibition in vivo
Dual MET/VEGFR2 inhibitor prodrug
Tumor xenograft model-response endpoints
Oral PK/PD of dual kinase inhibitors
Prodrug formulation for oral exposure
Systemic exposure and target engagement verification
Resistance mechanisms to selective MET inhibitors
Broader kinase panel (VEGFR2, Axl)
Bypass pathway analysis under co-inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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